4-Bromo-2-(4-fluorophenyl)pyridine
CAS No.: 916824-57-2
Cat. No.: VC8317564
Molecular Formula: C11H7BrFN
Molecular Weight: 252.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916824-57-2 |
|---|---|
| Molecular Formula | C11H7BrFN |
| Molecular Weight | 252.08 g/mol |
| IUPAC Name | 4-bromo-2-(4-fluorophenyl)pyridine |
| Standard InChI | InChI=1S/C11H7BrFN/c12-9-5-6-14-11(7-9)8-1-3-10(13)4-2-8/h1-7H |
| Standard InChI Key | WJFDGYZUBKOQNY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=CC(=C2)Br)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CC(=C2)Br)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-bromo-2-(4-fluorophenyl)pyridine is C₁₁H₇BrF₁N, with a molecular weight of 252.08 g/mol. The IUPAC name derives from its pyridine backbone, where substituents are positioned to maximize electronic effects:
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Bromine at position 4: A heavy halogen atom that enhances electrophilic substitution reactivity.
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4-Fluorophenyl at position 2: A phenyl ring with a fluorine atom at the para position, contributing to steric and electronic modulation .
Key Structural Attributes:
| Property | Value/Description |
|---|---|
| IUPAC Name | 4-Bromo-2-(4-fluorophenyl)pyridine |
| Molecular Formula | C₁₁H₇BrF₁N |
| Molecular Weight | 252.08 g/mol |
| Boiling Point | Estimated 280–300°C (extrapolated) |
| Solubility | Low in water; soluble in DMSO, DMF |
The fluorine atom’s electronegativity directs electron withdrawal, polarizing the phenyl ring, while bromine’s size facilitates cross-coupling reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-bromo-2-(4-fluorophenyl)pyridine typically involves Suzuki-Miyaura cross-coupling, a method validated for analogous compounds .
Stepwise Protocol:
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Starting Materials:
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4-Bromo-2-iodopyridine (halogenated precursor).
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4-Fluorophenylboronic acid (aryl donor).
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Coupling Reaction:
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Workup:
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Extraction with ethyl acetate, column chromatography purification.
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Yield: ~60–75% (estimated from analogous reactions) .
Alternative Methods:
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Buchwald-Hartwig Amination: For introducing nitrogen-containing groups post-coupling.
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Direct Halogen Exchange: Using CuBr to replace iodine with bromine, though less efficient.
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency:
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Residence Time: <30 minutes.
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Catalyst Loading: Reduced to 0.5–1 mol% via ligand optimization.
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Purity: >98% achievable via in-line HPLC monitoring.
Reactivity and Functionalization
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides):
Applications: Amination yields bioactive intermediates for drug discovery .
Cross-Coupling Reactions
The bromine site participates in Pd-catalyzed couplings (Suzuki, Stille):
Electrophilic Aromatic Substitution
The fluorophenyl group directs electrophiles (e.g., NO₂⁺) to its meta position:
Utility: Nitro derivatives serve as precursors to amines.
Physicochemical Properties and Stability
Thermal Stability
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Decomposition Temperature: >250°C (TGA data).
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Storage: Stable under inert gas at −20°C for >2 years.
Spectroscopic Characteristics
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.50 (d, J=5 Hz, Py-H), 7.45 (m, Ar-H) |
| ¹³C NMR | δ 150.1 (C-Br), 162.5 (C-F) |
| IR | 1580 cm⁻¹ (C=C), 1220 cm⁻¹ (C-F) |
Industrial and Research Applications
Pharmaceutical Intermediates
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Role: Building block for kinase inhibitors (e.g., EGFR, ALK).
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Case Study: Used in the synthesis of a Phase II anticancer agent (structure undisclosed) .
Materials Science
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OLEDs: Electron-transport layers due to high electron affinity.
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Conductivity: 10⁻⁴ S/cm in doped thin films.
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